molecular formula C15H10N4O5 B4333165 2-METHYL-5,7-DINITRO-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE

2-METHYL-5,7-DINITRO-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE

Cat. No.: B4333165
M. Wt: 326.26 g/mol
InChI Key: GETFMNWPSONPLP-UHFFFAOYSA-N
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Description

2-METHYL-5,7-DINITRO-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE is a synthetic organic compound belonging to the quinazolinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-5,7-DINITRO-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. A common route might include:

    Nitration: Introduction of nitro groups to the aromatic ring.

    Cyclization: Formation of the quinazolinone core through cyclization reactions.

    Substitution: Introduction of the methyl and phenyl groups through substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group.

    Reduction: The nitro groups can be reduced to amines under suitable conditions.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of halogenated or other substituted derivatives.

Scientific Research Applications

    Chemistry: As a precursor or intermediate in organic synthesis.

    Biology: Potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Exploration as a drug candidate for various diseases.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:

    Molecular Targets: Interaction with specific enzymes or receptors.

    Pathways: Modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-3-phenylquinazolin-4(3H)-one: Lacks the nitro groups, potentially altering its reactivity and biological activity.

    5,7-dinitroquinazolin-4(3H)-one: Lacks the methyl and phenyl groups, which may affect its solubility and interaction with biological targets.

Uniqueness

2-METHYL-5,7-DINITRO-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE’s unique combination of functional groups may confer distinct chemical reactivity and biological properties, making it a compound of interest for further research.

Properties

IUPAC Name

2-methyl-5,7-dinitro-3-phenylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4O5/c1-9-16-12-7-11(18(21)22)8-13(19(23)24)14(12)15(20)17(9)10-5-3-2-4-6-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GETFMNWPSONPLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)N1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-METHYL-5,7-DINITRO-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE
Reactant of Route 2
2-METHYL-5,7-DINITRO-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE
Reactant of Route 3
2-METHYL-5,7-DINITRO-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE
Reactant of Route 4
Reactant of Route 4
2-METHYL-5,7-DINITRO-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE
Reactant of Route 5
2-METHYL-5,7-DINITRO-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE
Reactant of Route 6
2-METHYL-5,7-DINITRO-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE

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